

# Head-to-head comparison of DS-1205 with second-generation AXL inhibitors

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## Compound of Interest

Compound Name: DS-1205

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## Head-to-Head Comparison: DS-1205 vs. Second-Generation AXL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of **DS-1205**, a novel AXL inhibitor, with prominent second-generation AXL inhibitors. The information is intended to aid researchers and drug development professionals in evaluating the therapeutic potential and understanding the nuanced differences between these agents. All data is presented in a standardized format for objective assessment.

## Introduction to AXL Inhibition

The AXL receptor tyrosine kinase is a critical mediator of tumor cell survival, proliferation, metastasis, and therapeutic resistance.<sup>[1][2]</sup> Its overexpression is correlated with poor prognosis in numerous cancers, making it a compelling target for oncology drug development.<sup>[1][3]</sup> Second-generation AXL inhibitors have been developed to improve upon the potency and selectivity of earlier compounds, offering potential new avenues for cancer treatment. **DS-1205** is a novel, selective small-molecule inhibitor of AXL kinase.<sup>[4][5]</sup> This guide compares **DS-1205** with other notable second-generation AXL inhibitors: bemcentinib, gilteritinib, sitravatinib, merestinib, and duberminib.

## Comparative Analysis of AXL Inhibitors

The following sections provide a detailed comparison of the biochemical potency, cellular activity, selectivity, pharmacokinetic properties, and preclinical efficacy of **DS-1205** and selected second-generation AXL inhibitors.

## Biochemical Potency and Cellular Activity

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a critical measure of a drug's potency. The table below summarizes the reported IC<sub>50</sub> values for each inhibitor against AXL kinase in biochemical assays and their anti-proliferative effects in various cancer cell lines.

Inhibitor	AXL IC <sub>50</sub> (nM)	Cell Line	Cell Viability IC <sub>50</sub> (nM)
DS-1205b	1.3[6]	AXL-overexpressing NSCLC xenograft cells[6]	Not explicitly stated
Bemcentinib (BGB324)	14[7]	HeLa cells (cell-based assay reflecting AXL signaling)[7]	Not explicitly stated
Gilteritinib (ASP2215)	0.73[8]	MV4-11 (FLT3-ITD AML)	3.3[9]
MOLM-13 (FLT3-ITD AML)	19.0[9]		
MOLM-14 (FLT3-ITD AML)	25.0[9]		
Sitravatinib (MGCD516)	1.5[10]	Not explicitly stated	Not explicitly stated
Merestinib (LY2801653)	2[11][12]	Not explicitly stated	Not explicitly stated
Dubermatinib (TP-0903)	27[13][14]	PSN-1 (pancreatic cancer)	6[13]

## Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. This table outlines the inhibitory activity of each compound against a panel of kinases.

Inhibitor	Other Key Targets (IC50 in nM)
DS-1205	Highly selective for AXL[4][5]
Bemcentinib (BGB324)	>100-fold selective for AXL vs. Abl; >50-100-fold selective for AXL vs. Mer and Tyro3[15]
Gilteritinib (ASP2215)	FLT3 (0.29)[8], ALK, c-kit
Sitravatinib (MGCD516)	VEGFR2, MET, RET, KIT, TYRO3, MERTK, DDR2 (0.5), EPHA3 (1)[10][16]
Merestinib (LY2801653)	c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10), TEK (63), ROS1, DDR1/2 (0.1/7), MKNK1/2 (7)[11][12]
Dubermatinib (TP-0903)	Aurora A/B, JAK2, ABL1, CHEK1[17]

## Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is vital for its clinical development. The following table summarizes key pharmacokinetic parameters.

Inhibitor	Tmax (hours)	Terminal Half-life (hours)	Primary Metabolism	Key Notes
DS-1205c	Not explicitly stated	Not explicitly stated	Not explicitly stated	Plasma concentrations unaffected by concomitant gefitinib.[18]
Bemcentinib (BGB324)	Not explicitly stated	Not explicitly stated	Not explicitly stated	Readily distributes into brain tumor tissue.[19] Pharmacokinetics resemble monotherapy data when combined with docetaxel.[10][20]
Gilteritinib	2-6[11][13]	113[13]	CYP3A4[13]	Dose-proportional pharmacokinetics.[11][13]
Sitravatinib	Not explicitly stated	42.1-51.5[21]	Not explicitly stated	Steady absorption supports once-daily administration.[22]
Merestinib	Not explicitly stated	2.9 (mice), 14.3 (non-human primate)[23]	Not explicitly stated	Orally bioavailable.[24]
Dubermatinib	Not explicitly stated	Not explicitly stated	Not explicitly stated	Orally available.

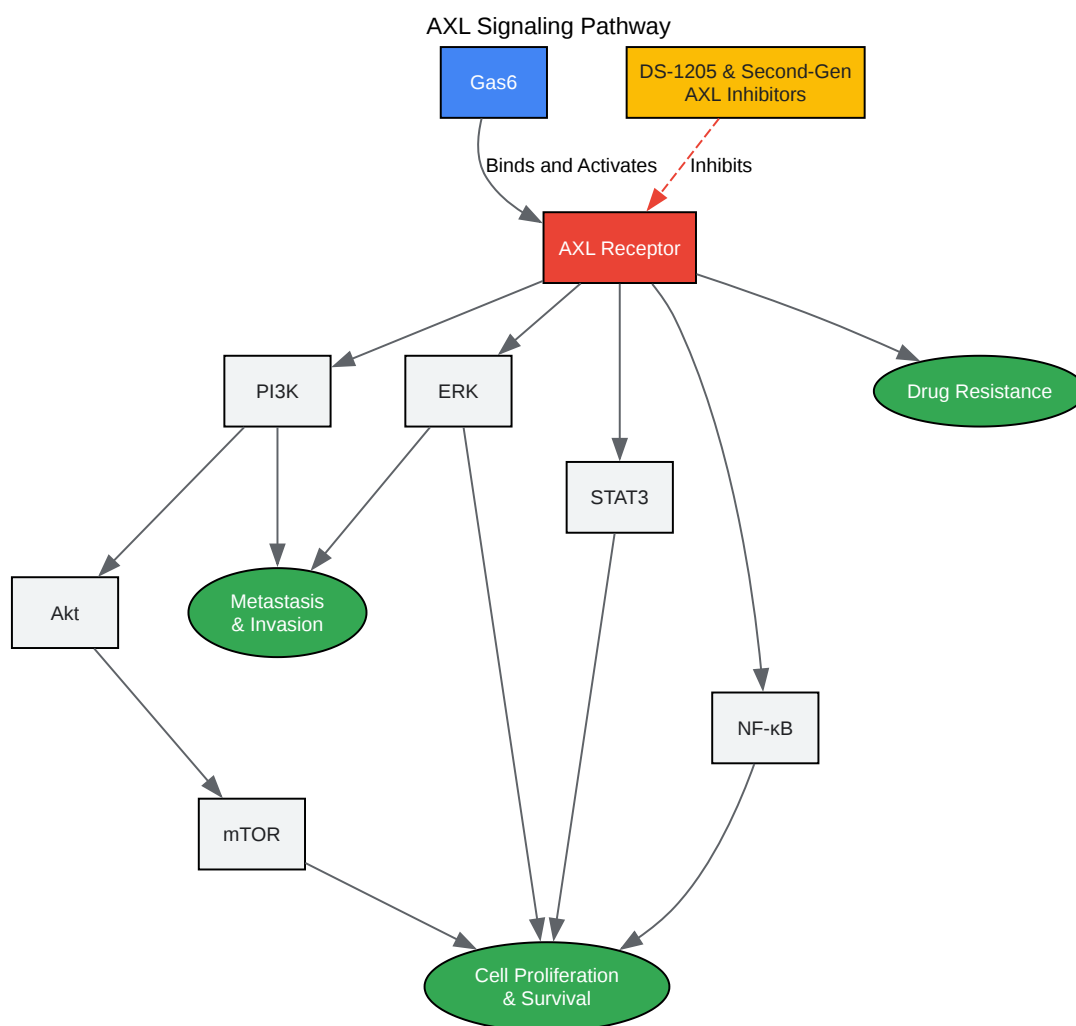
## Preclinical In Vivo Efficacy

The antitumor activity of these inhibitors in preclinical xenograft models provides valuable insights into their potential therapeutic efficacy.

Inhibitor	Animal Model	Dosing and Schedule	Key Efficacy Results
DS-1205b	NIH3T3-AXL xenograft	3.1-50 mg/kg	Dose-dependent tumor growth inhibition (39-94%); tumor regression at doses of 6.3-50 mg/kg.[25]
HCC827 NSCLC xenograft (erlotinib-resistant)	25 and 50 mg/kg	Restored antitumor activity of erlotinib in a dose-dependent manner.[4]	
Bemcentinib	Murine tumor models (NSCLC, TNBC, pancreatic cancer)	Not specified	Reduces myeloid-derived suppressor cells and increases T-cell infiltration.[26]
Gilteritinib	Not specified	Not specified	Not specified in the provided results.
Sitravatinib	Various solid tumor xenografts	Not specified	Potent suppressor of tumor growth in models with RTK dysfunction.[22]
Merestinib	MET amplified (MKN45), autocrine (U-87MG, KP4), and over-expressed (H441) xenografts	Not specified	Demonstrates in vivo anti-tumor effects.[23] [24]
Dubermatinib	Xenograft mice	Not specified	Significantly diminished tumor growth.[27]

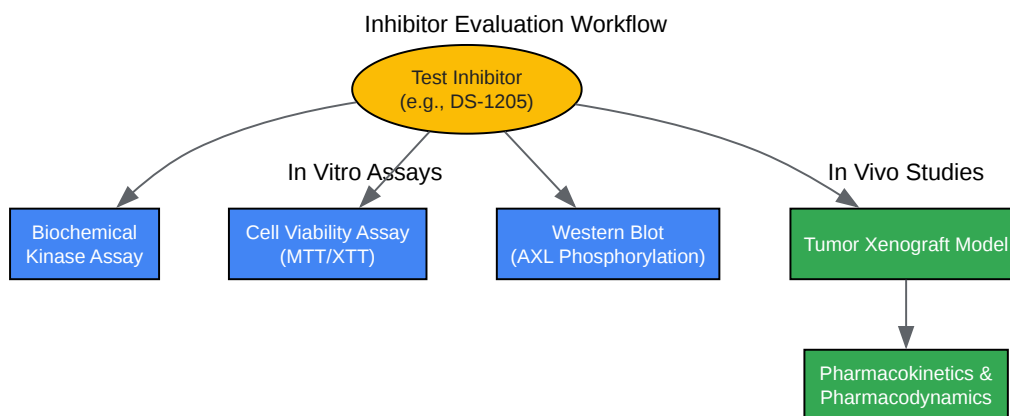
## Signaling Pathways and Experimental Workflows

Visual representations of the AXL signaling pathway and typical experimental workflows aid in understanding the mechanism of action and evaluation process for these inhibitors.



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Caption: AXL Signaling Pathway and Point of Inhibition.



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Caption: General Experimental Workflow for AXL Inhibitor Evaluation.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and may have been adapted by the original researchers.

### Biochemical AXL Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of AXL kinase.

- Reagents and Materials:



- Recombinant human AXL kinase enzyme.
- AXL substrate (e.g., AXLtide or poly[Glu:Tyr] (4:1)).[\[28\]](#)
- ATP.
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[\[14\]](#)
- Test inhibitor (**DS-1205** or other AXL inhibitors) at various concentrations.
- ADP-Glo™ Kinase Assay kit or radiometric detection reagents ([ $\gamma$ -<sup>33</sup>P]-ATP).[\[3\]](#)[\[28\]](#)
- 96-well plates.
- Procedure:
  1. Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
  2. Add the AXL kinase and the test inhibitor to the wells of a 96-well plate and incubate briefly.
  3. Initiate the kinase reaction by adding a mixture of the AXL substrate and ATP.
  4. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  5. Stop the reaction and measure the amount of ADP produced (using ADP-Glo™) or the incorporation of <sup>33</sup>P into the substrate (radiometric assay).
  6. Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cell Viability Assay (MTT/XTT)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

- Reagents and Materials:

- Cancer cell line of interest.
- Complete cell culture medium.
- Test inhibitor at various concentrations.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent.[\[29\]](#)[\[30\]](#)
- Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl).[\[31\]](#)[\[32\]](#)
- 96-well cell culture plates.
- Microplate reader.
- Procedure:
  1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  2. Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
  3. Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[\[31\]](#)[\[32\]](#)
  4. If using MTT, add the solubilization solution to dissolve the formazan crystals.
  5. Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
  6. Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value.

## In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the AXL inhibitors in a living organism.

- Materials and Methods:

- Immunocompromised mice (e.g., nude or SCID).
- Cancer cell line that forms tumors in mice.
- Test inhibitor formulated for in vivo administration (e.g., oral gavage).
- Vehicle control.
- Calipers for tumor measurement.
- Procedure:
  1. Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
  2. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
  3. Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
  4. Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume is often calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  5. Monitor the body weight and overall health of the mice throughout the study.
  6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
  7. Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

## Western Blot for AXL Phosphorylation

This technique is used to assess the inhibition of AXL signaling in cells or tumor tissue.

- Reagents and Materials:
  - Cell or tissue lysates.

- Lysis buffer with protease and phosphatase inhibitors.
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis apparatus.
- Transfer apparatus and membranes (e.g., PVDF).
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies against phospho-AXL and total AXL.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.
- Procedure:
  1. Treat cells with the AXL inhibitor for a specified time. For in vivo samples, collect tumors at the end of the study.
  2. Lyse the cells or homogenize the tumor tissue in lysis buffer.
  3. Quantify the protein concentration in the lysates.
  4. Separate the proteins by SDS-PAGE and transfer them to a membrane.
  5. Block the membrane and then incubate with the primary antibody against phospho-AXL.
  6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  7. Detect the signal using a chemiluminescent substrate and an imaging system.
  8. Strip the membrane and re-probe with an antibody against total AXL to confirm equal protein loading.
  9. Quantify the band intensities to determine the extent of AXL phosphorylation inhibition.

## Conclusion

**DS-1205** demonstrates high selectivity and potent inhibition of AXL kinase. When compared to other second-generation AXL inhibitors, its distinct profile suggests potential advantages in specific therapeutic contexts, particularly in overcoming resistance to other targeted therapies like EGFR TKIs. The multi-kinase inhibitors, such as sitravatinib and merestinib, offer broader targeting of oncogenic pathways, which may be beneficial in tumors driven by multiple signaling abnormalities. The choice of an appropriate AXL inhibitor for further development or clinical application will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy (e.g., monotherapy vs. combination therapy). The data and protocols provided in this guide offer a foundational resource for making such informed decisions.

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